3-methyl-N-(4-phenylmethoxyphenyl)but-2-enamide
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methyl-N-(4-phenylmethoxyphenyl)but-2-enamide are not available in the search results. These would typically include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Hydrogen Bonding and Structural Analysis
Studies have detailed the structural characteristics of various enaminones, highlighting the importance of hydrogen bonding in determining their conformation and stability. For instance, the crystal structures of three anticonvulsant enaminones were analyzed, revealing sofa conformations for the cyclohexene rings and the significance of intramolecular and intermolecular hydrogen bonding in forming stable molecular arrangements (Kubicki, Bassyouni, & Codding, 2000).
Catalytic Applications
Enaminones and related compounds have been investigated for their roles as intermediates in asymmetric catalysis. For example, catalyst-substrate adducts involving rhodium complexes and enamide derivatives have been studied for their effectiveness in asymmetric hydrogenation reactions, contributing to the synthesis of chiral pharmaceutical ingredients (McCulloch, Halpern, Thompson, & Landis, 1990).
Material Science Applications
Polymers and copolymers derived from enaminones and related compounds exhibit unique properties useful in material science. Research has demonstrated the synthesis and properties of aromatic polyamides and polyimides based on derivatives of enaminones, highlighting their solubility, thermal stability, and potential for creating transparent and flexible films (Yang & Lin, 1995).
Antioxidant Activity Analysis
The structural analysis and antioxidant activity of certain benzamide derivatives, which share functional groups with enaminones, have been explored through experimental and theoretical methods. These studies suggest potential for these compounds in applications requiring antioxidant properties (Demir et al., 2015).
Properties
IUPAC Name |
3-methyl-N-(4-phenylmethoxyphenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14(2)12-18(20)19-16-8-10-17(11-9-16)21-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSQSSKBPGOFTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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